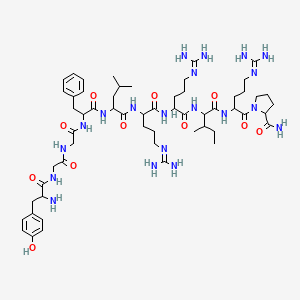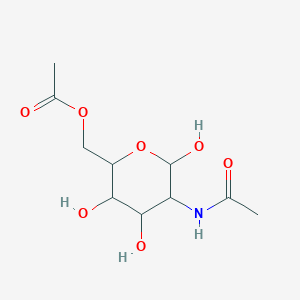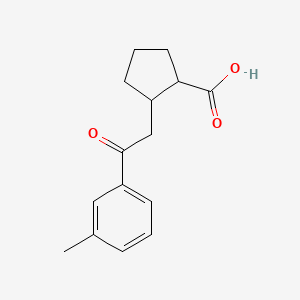
Linolenoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Linolenoyl chloride is typically synthesized by reacting linolenic acid with thionyl chloride. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-75°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions: Linolenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form linolenic acid and hydrochloric acid.
Reduction: It can be reduced to linolenic alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: For esterification and amidation reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Esters and Amides: Formed from substitution reactions.
Linolenic Acid: Formed from hydrolysis.
Linolenic Alcohol: Formed from reduction.
科学的研究の応用
Linolenoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various fatty acyl derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of lipid-based drug delivery systems.
Industry: It is utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of linolenoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with the nucleophilic sites on target molecules, thereby modifying their structure and function .
類似化合物との比較
Linoleoyl Chloride: Another acyl chloride derived from linoleic acid.
Oleoyl Chloride: Derived from oleic acid.
Palmitoyl Chloride: Derived from palmitic acid.
Comparison:
Reactivity: Linolenoyl chloride is more reactive due to the presence of three double bonds compared to linoleoyl chloride and oleoyl chloride, which have two and one double bonds, respectively.
This compound stands out due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
特性
分子式 |
C18H29ClO |
|---|---|
分子量 |
296.9 g/mol |
IUPAC名 |
(9E,12E,15E)-octadeca-9,12,15-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |
InChIキー |
MRKXCQPDRPTZCG-IUQGRGSQSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12323500.png)

![Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B12323518.png)

![methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B12323534.png)
![1H,5H-Bis[1,2,5]oxadiazolo[3,4-b](/img/structure/B12323536.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate](/img/structure/B12323541.png)
![13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323545.png)


![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
